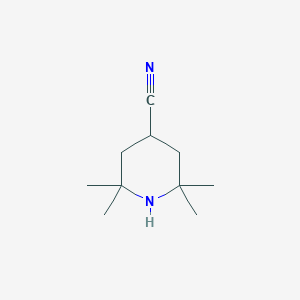

2,2,6,6-Tetramethyl-4-cyanopiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,6,6-tetramethylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKXGFDUBRWFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070695 | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67845-90-3 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,6,6-Tetramethyl-4-cyanopiperidine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,6,6-tetramethyl-4-cyanopiperidine, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document details its chemical identity, key physical and chemical properties, and outlines a plausible synthetic pathway based on established chemical transformations. Experimental protocols for the synthesis of its precursors are provided, along with a logical workflow for its preparation. Safety information regarding related compounds is also included to ensure safe handling and use in a laboratory setting.

Introduction

This compound is a derivative of the sterically hindered amine, 2,2,6,6-tetramethylpiperidine. The introduction of a cyano group at the 4-position offers a versatile chemical handle for further functionalization, making it a valuable building block in medicinal chemistry and materials science. Its structural similarity to other biologically active piperidine derivatives suggests its potential for investigation in drug discovery programs. This guide aims to consolidate the available information on its synthesis and properties to facilitate further research and development.

Chemical Identity and Properties

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 67845-90-3[1] |

| Molecular Formula | C₁₀H₁₈N₂[1] |

| Molecular Weight | 166.26 g/mol [1] |

Physical and Chemical Properties (Predicted and from Related Compounds)

Detailed experimental data for this compound is not widely available in the public domain. The following table includes predicted properties and data from structurally related compounds to provide an estimate.

| Property | Value | Source/Comment |

| Appearance | Likely a solid at room temperature. | Based on similar substituted piperidines. |

| Melting Point | Not reported. | |

| Boiling Point | Not reported. | |

| Solubility | Expected to be soluble in organic solvents. | General property of similar compounds. |

| pKa | The parent amine, 2,2,6,6-tetramethylpiperidine, has a pKa of 11.1.[2] | The cyano group may slightly alter the basicity. |

Synthesis of this compound

A plausible and efficient synthetic route to this compound starts from the readily available precursor, 2,2,6,6-tetramethyl-4-piperidone. The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Synthesis of 2,2,6,6-Tetramethyl-4-piperidone

The initial step involves the condensation of acetone and ammonia to form 2,2,6,6-tetramethyl-4-piperidone, also known as triacetonamine.

Caption: Synthesis of the key intermediate 2,2,6,6-tetramethyl-4-piperidone.

Experimental Protocol:

A continuous synthesis method for 2,2,6,6-tetramethyl-4-piperidone involves the following steps[3]:

-

Reactor Setup: An acidic resin is packed into a fixed-bed reactor. The reactor is heated to a temperature in the range of 40 to 70 °C.

-

Reaction: Acetone and ammonia gas are fed into the fixed-bed reactor at a molar ratio of 3-9:1. The reaction is carried out under conditions of an acetone hourly space velocity of 0.15 to 1.17 h⁻¹ and an ammonia gas hourly space velocity of 5.25 to 124.20 h⁻¹.

-

Isolation: The product mixture is cooled to obtain the crude 2,2,6,6-tetramethyl-4-piperidone.

Synthesis of 2,2,6,6-Tetramethyl-4-piperidone Oxime

The ketone functional group of 2,2,6,6-tetramethyl-4-piperidone can be converted to an oxime, which is a key intermediate for the introduction of the cyano group.

Experimental Protocol (General Oximation):

-

Dissolution: 2,2,6,6-Tetramethyl-4-piperidone is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reaction: An aqueous solution of hydroxylamine hydrochloride is added, followed by the addition of a base (e.g., sodium hydroxide or sodium acetate) to neutralize the hydrochloride and liberate free hydroxylamine.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up and Isolation: The product, 2,2,6,6-tetramethyl-4-piperidone oxime, can be isolated by precipitation upon cooling or by extraction into an organic solvent followed by evaporation of the solvent.

Synthesis of this compound

The final step is the dehydration of the oxime to the corresponding nitrile.

Caption: Final dehydration step to yield the target compound.

Experimental Protocol (General Oxime Dehydration):

-

Reaction Setup: 2,2,6,6-Tetramethyl-4-piperidone oxime is suspended or dissolved in a suitable solvent (e.g., pyridine, dichloromethane, or neat).

-

Addition of Dehydrating Agent: A dehydrating agent such as acetic anhydride, thionyl chloride, or phosphorus pentoxide is added cautiously, often at reduced temperature to control the initial exothermic reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is carefully quenched with water or ice. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield pure this compound.

Potential Applications and Reactivity

The cyano group in this compound can undergo a variety of chemical transformations, making it a versatile intermediate.

Caption: Potential chemical transformations of this compound.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid, providing a route to amides and esters.

-

Reduction: Reduction of the cyano group yields a primary amine, which can be further derivatized.

-

Cycloaddition: The nitrile can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important pharmacophores.

Safety Information

-

Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

-

Toxicity: Piperidine derivatives can be harmful if swallowed, in contact with skin, or if inhaled[4]. They can cause skin irritation and serious eye damage[4].

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

It is crucial to consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in various fields of chemical research. This guide has provided a comprehensive overview of its synthesis, starting from readily available materials, and has highlighted its key properties and potential reactivity. The detailed experimental protocols for precursor synthesis and the logical workflow for the target molecule should aid researchers in its preparation and further exploration of its chemical utility. As with all chemical research, appropriate safety precautions must be observed during its handling and use.

References

2,2,6,6-Tetramethyl-4-cyanopiperidine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,6,6-tetramethylpiperidine-4-carbonitrile, a derivative of the sterically hindered amine 2,2,6,6-tetramethylpiperidine (TMP). The TMP scaffold is of significant interest in medicinal chemistry and materials science, serving as a foundational structure for hindered amine light stabilizers (HALS), catalysts, and various pharmaceutical intermediates.[1] This document details the chemical identity, structural properties, and a proposed synthetic pathway for the title compound, tailored for a scientific audience.

Chemical Structure and IUPAC Name

The chemical structure of 2,2,6,6-tetramethylpiperidine-4-carbonitrile features a piperidine ring substituted with four methyl groups at the C2 and C6 positions, which flank the nitrogen atom, and a nitrile (-C≡N) group at the C4 position. This steric hindrance around the amine nitrogen imparts unique chemical properties, such as reduced nucleophilicity while maintaining basicity.

-

IUPAC Name: 2,2,6,6-Tetramethylpiperidine-4-carbonitrile

-

Common Synonyms: 2,2,6,6-Tetramethyl-4-cyanopiperidine

-

CAS Number: 67845-90-3[2]

-

Chemical Formula: C₁₀H₁₈N₂[2]

-

SMILES: N1C(C)(C)CC(C#N)CC1(C)C

Physicochemical and Spectroscopic Data

Quantitative data for 2,2,6,6-tetramethylpiperidine-4-carbonitrile and its key synthetic precursor, 2,2,6,6-tetramethyl-4-piperidone, are summarized below. Data for the target compound is limited in public literature; where available, data for related compounds is provided for context.

Table 1: Physicochemical Properties

| Property | 2,2,6,6-Tetramethylpiperidine-4-carbonitrile | 2,2,6,6-Tetramethyl-4-piperidone (Precursor) |

| Molecular Weight | 166.26 g/mol [2] | 155.24 g/mol [3] |

| Physical State | Pinkish Solid[4] | Solid (Powder or Crystals)[3] |

| Melting Point | Data not available | 34-38 °C[3] |

| Boiling Point | Data not available | 102-105 °C at 18 mmHg[3] |

| Density | Data not available | Data not available |

Synthetic Pathway and Experimental Protocols

The synthesis of 2,2,6,6-tetramethylpiperidine-4-carbonitrile can be logically achieved via a two-step process starting from acetone and ammonia. The first step involves the well-documented synthesis of the key intermediate 2,2,6,6-tetramethyl-4-piperidone (triacetonamine). The second, more specialized step, is the conversion of the ketone functionality to the target nitrile.

While a specific, peer-reviewed protocol for the cyanation of 2,2,6,6-tetramethyl-4-piperidone was not identified in the surveyed literature, a plausible and standard synthetic route involves the formation of a cyanohydrin intermediate, followed by subsequent transformation. The following protocols are based on established patent literature for the precursor and general organo-synthetic methods for the cyanation step.

Step 1: Synthesis of 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine)

This procedure is adapted from patent literature describing the industrial synthesis from acetone and ammonia.[5]

Methodology:

-

A high-pressure autoclave is charged with acetone (e.g., 3500 g, 60.3 moles), an acid catalyst such as ammonium nitrate (e.g., 60 g), and a co-catalyst like calcium chloride if desired.

-

The autoclave is sealed and gaseous ammonia (e.g., 150 g, 8.8 moles) is introduced.

-

The reaction mixture is heated to between 60-85 °C and stirred for approximately 6 hours, during which the pressure will rise.[5]

-

After the reaction period, the autoclave is cooled to ambient temperature.

-

The reaction mixture is transferred to a separation vessel. A 50% aqueous solution of sodium hydroxide is added to neutralize the catalyst and break any emulsions.

-

The organic layer, containing the product and unreacted acetone, is separated from the aqueous layer.

-

Unreacted acetone is first removed by distillation at atmospheric pressure.

-

The remaining crude product is then purified by vacuum distillation (B.P. 75-78 °C at 5 mmHg) to yield pure 2,2,6,6-tetramethyl-4-piperidone as a solid upon cooling.[5]

Step 2 (Proposed): Conversion of Ketone to Nitrile

This proposed two-part protocol is based on the formation of a cyanohydrin intermediate, a classic method for converting ketones to α-hydroxy nitriles.[6]

Part A: Formation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile (Cyanohydrin)

-

2,2,6,6-tetramethyl-4-piperidone is dissolved in a suitable solvent such as ethanol or a water/ether mixture.

-

The solution is cooled in an ice bath to 0-5 °C.

-

A solution of sodium or potassium cyanide in water is added dropwise, followed by the slow addition of an acid (e.g., sulfuric acid or hydrochloric acid) to generate HCN in situ. Alternatively, trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid can be used for a milder, more controlled reaction.

-

The reaction is stirred at low temperature and allowed to slowly warm to room temperature until the starting ketone is consumed (monitored by TLC or GC).

-

The reaction is carefully quenched with a basic solution (e.g., sodium bicarbonate) to neutralize the acid and quench any remaining cyanide.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude cyanohydrin intermediate.

Part B: Dehydration of Cyanohydrin to Nitrile

A specific protocol for this substrate is not available, but a general method using a dehydrating agent is proposed.

-

The crude cyanohydrin from the previous step is dissolved in a solvent like pyridine or dichloromethane.

-

The solution is cooled in an ice bath.

-

A dehydrating agent such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or triflic anhydride is added dropwise with vigorous stirring.

-

The reaction is allowed to proceed at low temperature or room temperature until completion.

-

The reaction is carefully quenched by pouring it over ice water.

-

The mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated. The final product, 2,2,6,6-tetramethylpiperidine-4-carbonitrile, can be purified by column chromatography or recrystallization.

Visualization of Synthetic Workflow

The following diagram illustrates the logical progression from common starting materials to the target compound, highlighting the key intermediates.

Caption: Figure 1: Proposed Synthetic Workflow for 2,2,6,6-Tetramethylpiperidine-4-carbonitrile.

Applications in Drug Development and Research

Derivatives of 2,2,6,6-tetramethylpiperidine are crucial in various fields. The parent amine is a precursor to the stable radical TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl), a widely used catalyst for selective oxidations in organic synthesis.[7] The piperidine ring itself is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs.[1] The introduction of a nitrile group, as in 2,2,6,6-tetramethylpiperidine-4-carbonitrile, offers a versatile chemical handle for further functionalization. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a valuable intermediate for building complex molecular architectures in drug discovery programs.

References

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. 2,2,6,6-Tetramethyl-4-piperidone 95 826-36-8 [sigmaaldrich.com]

- 4. gjbzwzw.com [gjbzwzw.com]

- 5. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

Spectroscopic Characterization of 2,2,6,6-Tetramethyl-4-cyanopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2,6,6-tetramethyl-4-cyanopiperidine. Due to the limited availability of published spectroscopic data for this specific compound, this guide leverages data from closely related analogs, including 2,2,6,6-tetramethylpiperidine, 2,2,6,6-tetramethyl-4-piperidinol, 4-amino-2,2,6,6-tetramethylpiperidine, and 4-cyano-2,2,6,6-tetramethylpiperidine 1-oxyl. These analogs provide a strong foundation for predicting the spectral characteristics of the target molecule.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.2 - 1.4 | s | 12H | 4 x CH₃ (C2, C6) |

| ~ 1.6 - 1.8 | m | 4H | 2 x CH₂ (C3, C5) |

| ~ 2.8 - 3.0 | m | 1H | CH (C4) |

| Variable | br s | 1H | NH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 25 - 30 | 4 x CH₃ |

| ~ 30 - 35 | C4 |

| ~ 45 - 50 | C3, C5 |

| ~ 55 - 60 | C2, C6 |

| ~ 120 - 125 | CN |

Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, Sharp | N-H Stretch |

| ~ 2950 - 2850 | Strong | C-H Stretch (Aliphatic) |

| ~ 2240 - 2260 | Medium, Sharp | C≡N Stretch |

| ~ 1465 | Medium | CH₂ Bend |

| ~ 1380, 1365 | Medium | gem-Dimethyl Bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 166 | [M]⁺ (Molecular Ion) |

| 151 | [M - CH₃]⁺ |

| 140 | [M - CN]⁺ |

| 98 | [M - C₅H₁₀N]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz NMR Spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Instrumentation and Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz NMR Spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024-4096.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution can be directly infused or injected into the mass spectrometer.

Instrumentation and Parameters (Electron Ionization - EI):

-

Ionization Source: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to 2,2,6,6-Tetramethyl-4-cyanopiperidine Derivatives and Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,6,6-tetramethyl-4-cyanopiperidine derivatives and their analogs, focusing on their synthesis, physicochemical properties, and potential applications in drug discovery and development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds.[1] The 2,2,6,6-tetramethylpiperidine framework, in particular, offers a unique combination of steric hindrance and chemical stability, making its derivatives, such as the nitroxide radical TEMPO, valuable tools in organic synthesis and polymer chemistry.[2] The introduction of a cyano group at the 4-position of the 2,2,6,6-tetramethylpiperidine ring introduces a key functional group that can modulate the molecule's polarity, hydrogen bonding capacity, and ability to interact with biological targets. This guide explores the synthesis, properties, and potential therapeutic applications of this specific class of compounds.

Synthesis of this compound and its Analogs

The synthesis of this compound typically starts from the corresponding 4-oxo derivative, 2,2,6,6-tetramethyl-4-piperidone. A common strategy involves the conversion of the ketone to an oxime, followed by dehydration to the nitrile. The N-oxyl derivative can be prepared by oxidation of the parent piperidine.

A detailed protocol for a closely related analog, 4-isocyano-2,2,6,6-tetramethylpiperidine-1-oxyl, provides valuable insight into the synthesis of 4-substituted tetramethylpiperidines.

Experimental Protocol: Synthesis of 4-Isocyano-2,2,6,6-tetramethylpiperidine-1-oxyl[3]

This protocol describes the synthesis of the isocyano analog, which is a close structural relative of the cyano derivative and illustrates the key chemical transformations involved.

Step 1: Synthesis of 4-Formamido-2,2,6,6-tetramethylpiperidine-1-oxyl

-

4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (6.71 g, 39.2 mmol) is refluxed with a large excess of ethyl formate (100 mL) for 5 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) (silica, benzene:methanol 9:1).

-

Excess ethyl formate is removed under reduced pressure to yield the crude product.

-

Purification by column chromatography (silica, benzene:methanol 95:5) gives the pure 4-formamido derivative.

Step 2: Synthesis of 4-Isocyano-2,2,6,6-tetramethylpiperidine-1-oxyl

-

To a magnetically stirred solution of 4-formamido-2,2,6,6-tetramethylpiperidine-1-oxyl (1.99 g, 10 mmol) and triethylamine (2.55 g, 25.2 mmol) in methylene chloride (10 mL), a solution of phosgene in toluene is added dropwise at a temperature below 5°C.

-

The reaction mixture is stirred for an additional 30 minutes at room temperature.

-

The mixture is then poured into ice-water and extracted with methylene chloride.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography to yield the 4-isocyano derivative.

Physicochemical Properties

| Property | 4-Cyanopiperidine | Reference |

| Molecular Formula | C6H10N2 | |

| Molecular Weight | 110.16 g/mol | |

| Boiling Point | 226 °C | |

| Solubility | Soluble in chloroform |

Biological Activities and Potential Applications

Piperidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The introduction of a cyano group can influence these activities by providing an additional point of interaction with biological targets. While specific data for this compound is limited, the broader class of cyanopiperidines has shown promise as enzyme inhibitors.

Enzyme Inhibition

Structure-activity relationship (SAR) studies on various piperidine-containing scaffolds have demonstrated their potential as inhibitors of enzymes such as DNA gyrase and dipeptidyl peptidase-4 (DPP-4).[5][6] For instance, piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[5]

| Compound Class | Target Enzyme | Key Findings | Reference |

| Piperidine-4-carboxamides | DNA Gyrase (M. abscessus) | Lead compounds showed potent enzymatic inhibition (IC50 in the low micromolar range). | [5] |

| 2-Cyanopyrrolidines | Dipeptidyl Peptidase IV (DPP-4) | 4-fluoro substitution on the pyrrolidine ring improved inhibitory activity. | [6] |

Modulation of Signaling Pathways

While direct evidence for the involvement of this compound derivatives in specific signaling pathways is yet to be established, related compounds containing a cyano group have been shown to modulate key cellular pathways. For example, 2-cyanoacrylamide derivatives have been identified as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), a key regulator of the NF-κB and MAPK signaling pathways.[7]

Below is a conceptual workflow for screening compounds as potential TAK1 inhibitors.

The following diagram illustrates the simplified TAK1 signaling pathway, a potential target for cyano-containing inhibitors.

Future Directions

The unique structural features of this compound derivatives warrant further investigation into their potential as therapeutic agents. Future research should focus on:

-

Synthesis of a diverse library of analogs: Exploring different substituents on the piperidine nitrogen and modifications of the cyano group will be crucial for establishing comprehensive structure-activity relationships.

-

Broad biological screening: Testing these compounds against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications.

-

In-depth mechanistic studies: For active compounds, elucidating their mechanism of action and identifying their specific molecular targets will be essential for further development.

Conclusion

This technical guide has provided an overview of the synthesis, properties, and potential applications of this compound derivatives. While specific data for this compound class is still emerging, the broader landscape of piperidine and cyanopiperidine chemistry suggests that these molecules hold significant promise for the development of novel therapeutics. Further research is needed to fully unlock the potential of this intriguing chemical scaffold.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,2,6,6-Tetramethyl-4-cyanopiperidine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 2,2,6,6-tetramethyl-4-cyanopiperidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

This compound is a derivative of 2,2,6,6-tetramethylpiperidine, a sterically hindered secondary amine. The introduction of a cyano group at the 4-position influences its physicochemical properties. While specific experimental data for this exact compound is limited in publicly available literature, properties can be extrapolated from its parent compounds and related structures.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 2,2,6,6-Tetramethylpiperidine | 4-Cyanopiperidine |

| Molecular Formula | C₁₀H₁₈N₂ | C₉H₁₉N | C₆H₁₀N₂ |

| Molecular Weight | 166.26 g/mol | 141.25 g/mol | 110.16 g/mol |

| Appearance | Colorless to pale yellow solid or oil | Colorless liquid | Pale yellow to oily liquid |

| Boiling Point | Not available | 152 °C | Not available |

| Melting Point | Not available | -59 °C | Not available |

| Density | Not available | 0.837 g/mL at 25 °C | 0.987 g/mL at 25 °C |

| Solubility | Soluble in organic solvents | Soluble in many organic solvents, slightly soluble in water[1] | Not available |

| pKa | Not available | ~11.07 (of conjugate acid)[2] | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through the dehydration of the corresponding amide, 2,2,6,6-tetramethylpiperidine-4-carboxamide. This is a common and effective method for the preparation of nitriles.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available 2,2,6,6-tetramethyl-4-oxopiperidine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Dehydration of 2,2,6,6-Tetramethylpiperidine-4-carboxamide

This protocol is a generalized procedure based on established methods for the dehydration of carboxamides to nitriles.[3][4]

Materials:

-

2,2,6,6-tetramethylpiperidine-4-carboxamide

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Pyridine or Triethylamine (as a base)

-

Anhydrous dichloromethane (DCM) or chloroform as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,2,6,6-tetramethylpiperidine-4-carboxamide (1 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine or triethylamine (2-3 equivalents) dropwise.

-

Addition of Dehydrating Agent: To the stirred solution, add phosphorus oxychloride or thionyl chloride (1.1-1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons (singlets), methylene protons on the piperidine ring (multiplets), and the methine proton at the 4-position (multiplet). The chemical shifts will be influenced by the cyano group. |

| ¹³C NMR | Signals for the quaternary carbons bearing the methyl groups, the methylene carbons of the piperidine ring, the methine carbon at the 4-position, and the characteristic signal for the nitrile carbon (typically in the range of 115-125 ppm). |

| IR Spectroscopy | A characteristic sharp absorption band for the C≡N stretch around 2240-2260 cm⁻¹. Also, C-H stretching and bending vibrations for the alkyl groups. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.26 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups or cleavage of the piperidine ring. |

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the piperidine scaffold is a common motif in many biologically active compounds.[5] Furthermore, derivatives of 4-cyanopiperidine are used as intermediates in the synthesis of pharmaceuticals, including antidepressants and anti-inflammatory agents.[6]

Potential as a Neurological Agent

Structurally related tetramethylpyrazine has been investigated for its neuroprotective effects in models of neurological disorders.[7] These effects are associated with the modulation of inflammatory responses and oxidative stress. Given the presence of the tetramethylpiperidine core, it is plausible that this compound could be investigated for similar neurological activities.

Caption: Hypothetical mechanism of neuroprotective action for this compound.

Role in Drug Discovery

The 4-cyanopiperidine moiety is a valuable building block in medicinal chemistry.[6][8] The cyano group can serve as a handle for further chemical modifications or as a key pharmacophoric feature. For instance, piperidine derivatives have been explored as multi-target drugs for Alzheimer's disease, targeting both amyloid and Tau pathologies.[9]

Caption: Workflow for utilizing this compound in drug discovery.

Safety and Handling

Conclusion

This compound is a sterically hindered piperidine derivative with potential applications in organic synthesis and medicinal chemistry. While specific experimental data is scarce, its synthesis can be reasonably achieved via the dehydration of the corresponding carboxamide. The presence of the tetramethylpiperidine core and the reactive cyano group makes it an interesting candidate for the development of novel chemical entities with potential biological activities, particularly in the area of neurological disorders. Further research is warranted to fully elucidate its properties, develop optimized synthetic routes, and explore its pharmacological potential.

References

- 1. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 3. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]

- 7. Inconsistent Time-Dependent Effects of Tetramethylpyrazine on Primary Neurological Disorders and Psychiatric Comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 9. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2,2,6,6-Tetramethyl-4-cyanopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of 2,2,6,6-tetramethyl-4-cyanopiperidine. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines its expected physicochemical properties based on its structure and data from related piperidine analogs. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine these crucial parameters for applications in drug development and chemical research.

Introduction

This compound is a saturated heterocyclic amine featuring a sterically hindered piperidine ring substituted with four methyl groups and a cyano group at the 4-position. The presence of the basic nitrogen atom and the polar cyano group, combined with the nonpolar tetramethylpiperidine backbone, suggests a nuanced solubility and stability profile. Understanding these characteristics is fundamental for its handling, formulation, and potential applications as a synthetic intermediate or a scaffold in medicinal chemistry. The steric hindrance provided by the four methyl groups around the nitrogen atom is known to impart significant chemical stability to the piperidine ring system.[1]

Predicted Physicochemical Properties

The key physicochemical properties of this compound that influence its solubility and stability are predicted as follows:

-

Molecular Formula: C₁₀H₁₈N₂[2]

-

Molecular Weight: 166.26 g/mol [2]

-

pKa: The basicity of the piperidine nitrogen is expected to be in the range of 10-11, similar to other secondary amines. This suggests that the compound will be protonated and more water-soluble under acidic conditions.[1][3]

-

LogP: The octanol-water partition coefficient (logP) is anticipated to be in a range indicating moderate lipophilicity, due to the presence of the hydrocarbon backbone and the polar cyano and amine groups.

Predicted Solubility Profile

The solubility of this compound is predicted to vary significantly with the solvent system. The following table summarizes the expected qualitative and semi-quantitative solubility in common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | The polar amine and cyano groups can engage in hydrogen bonding, but the nonpolar tetramethylpiperidine structure limits overall aqueous solubility. Solubility is expected to increase significantly at lower pH due to the formation of the protonated amine.[3][4][5] |

| Ethanol | Polar Protic | High | The compound is expected to be highly soluble due to favorable interactions between its polar groups and the hydroxyl group of ethanol, as well as the compatibility of its hydrocarbon backbone with the ethyl chain of the solvent.[1][6] |

| Methanol | Polar Protic | High | Similar to ethanol, high solubility is anticipated due to the solvent's polarity and hydrogen bonding capabilities.[6] |

| Acetone | Polar Aprotic | High | Good solubility is expected due to dipole-dipole interactions between the polar functionalities of the solute and the carbonyl group of acetone.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful and versatile solvent capable of dissolving a wide range of organic compounds, and it is expected to readily dissolve this compound.[6][8] |

Predicted Stability Profile

The 2,2,6,6-tetramethylpiperidine scaffold is known for its high stability due to the steric hindrance around the nitrogen atom, which protects it from certain reactions.[1] However, the overall stability of this compound will also depend on the reactivity of the cyano group.

| Condition | Predicted Stability | Potential Degradation Pathways |

| Temperature | High | The compound is expected to be thermally stable at typical laboratory and storage temperatures. At elevated temperatures, decomposition may occur, though the specific pathways are not documented. |

| pH | Stable in neutral and basic conditions. Potential for hydrolysis under strong acidic or basic conditions. | Under strongly acidic or basic conditions, the cyano group could undergo hydrolysis to a carboxylic acid or an amide. |

| Light | Moderately Stable | Prolonged exposure to high-energy UV light may lead to degradation, a common characteristic for many organic compounds. |

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[3][4]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent to create a saturated solution.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[3]

-

Phase Separation: Allow the vials to stand to let the undissolved solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any solid particles.[3][6]

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Calculation: Determine the solubility from the measured concentration and the dilution factor, expressing the result in units such as mg/mL or mol/L.

Stability Assessment: Stress Testing

Stress testing is employed to evaluate the intrinsic stability of a compound under various environmental conditions.

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a diode-array detector (DAD) or mass spectrometer (MS)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the desired buffers and solvents.

-

Stress Conditions:

-

Temperature: Store the solutions at elevated temperatures (e.g., 40 °C, 60 °C) and at refrigerated conditions (e.g., 4 °C) for a defined period.

-

pH: Incubate the solutions in different pH buffers at a constant temperature.

-

Light: Expose the solutions to a controlled light source in a photostability chamber.

-

-

Time Points: At specified time intervals, withdraw aliquots of the stressed samples.

-

Analysis: Analyze the samples by HPLC to quantify the remaining amount of this compound and to detect any degradation products. An HPLC-MS system can be used to identify the structure of the degradation products.

-

Data Evaluation: Plot the concentration of the compound against time for each condition to determine the degradation rate.

Visualizations

Experimental Workflows

Caption: Workflow for Determining Equilibrium Solubility.

References

- 1. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Genesis of Stability: An In-depth Technical Guide to the Discovery and History of 2,2,6,6-Tetramethylpiperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of 2,2,6,6-tetramethylpiperidine (TMP) and its derivatives marks a significant milestone in the field of organic chemistry and material science. These sterically hindered amines have given rise to two critical classes of compounds: Hindered Amine Light Stabilizers (HALS) and stable nitroxide radicals, most notably (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). This technical guide delves into the discovery, historical development, and foundational experimental protocols of these remarkable compounds, providing a comprehensive resource for researchers and professionals.

The Foundational Molecule: 2,2,6,6-Tetramethylpiperidine (TMP)

The journey of TMP compounds begins with the synthesis of the parent molecule. The unique steric hindrance around the nitrogen atom, conferred by the four methyl groups, is the cornerstone of the properties and applications of its derivatives.[1]

Discovery and Synthesis

One of the earliest and most common methods for synthesizing 2,2,6,6-tetramethylpiperidine involves a multi-step process starting from phorone (2,6-dimethylhepta-2,5-dien-4-one) and ammonia to form triacetone amine, which is then reduced via a Wolff-Kishner reaction.[2]

Physicochemical Properties of TMP and Derivatives

The physical and chemical properties of TMP and its key derivatives are crucial for their application. A summary of these properties is presented in the table below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa of Conjugate Acid |

| 2,2,6,6-Tetramethylpiperidine (TMP) | 768-66-1 | C9H19N | 141.25 | -59 | 152-153 | ~11.07 |

| TEMPO | 2564-83-2 | C9H18NO | 156.25 | 36-38 | Sublimes | - |

| 4-Hydroxy-TEMPO (TEMPOL) | 2226-96-2 | C9H18NO2 | 172.24 | 71-73 | - | - |

| Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) | 52829-07-9 | C28H52N2O4 | 480.72 | 81-85 | - | - |

The Dawn of a New Era in Polymer Stabilization: Hindered Amine Light Stabilizers (HALS)

The discovery of HALS in the 1970s revolutionized the field of polymer stabilization.[3] Unlike UV absorbers, HALS do not absorb UV radiation but instead function by scavenging free radicals, thereby inhibiting the degradation of polymers.[4]

Historical Development and Generations of HALS

The development of HALS can be categorized into distinct generations, each aimed at improving performance and compatibility with various polymer systems.[3]

-

First Generation: Monomeric HALS like Tinuvin 770.

-

Second Generation: Polymeric HALS with higher molecular weight for reduced volatility and migration.

-

Third Generation: Non-interacting HALS with modified basicity to minimize interactions with acidic polymer additives.

-

Fourth Generation: Synergistic combinations of HALS with other stabilizers like UV absorbers.

The Denisov Cycle: Mechanism of Action

The remarkable efficiency of HALS is attributed to the Denisov cycle, a regenerative process where the hindered amine is oxidized to a nitroxide radical. This radical then traps alkyl and peroxy radicals, interrupting the degradation chain reaction and regenerating the active stabilizer.[5][6][7]

The Stable Radical: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

Independently of the development of HALS, the stable free radical TEMPO was discovered in 1960 by Lebedev and Kazarnowskii.[8] This discovery opened up new avenues in organic synthesis and polymer chemistry.

Discovery and Synthesis

TEMPO is prepared by the oxidation of 2,2,6,6-tetramethylpiperidine.[8] Various oxidizing agents can be employed, with hydrogen peroxide in the presence of a catalyst like sodium tungstate being a common method.

TEMPO as a Catalyst for Selective Oxidation

One of the most significant applications of TEMPO is as a catalyst for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[9] The actual oxidizing agent is the N-oxoammonium salt, which is generated in situ from TEMPO.[10]

Experimental Protocols

Synthesis of 2,2,6,6-Tetramethylpiperidine (TMP)

This protocol is a general representation of the synthesis of TMP and should be performed with appropriate safety precautions by trained personnel.

Materials:

-

2,2,6,6-Tetramethyl-4-piperidone

-

Aniline

-

Ethanol

-

Ni-La-Mn/molecular sieve catalyst

-

Hydrogen gas

Procedure:

-

Catalyst Preparation: A Ni-La-Mn/molecular sieve catalyst is prepared by the impregnation method. A solution of nickel nitrate hexahydrate, lanthanum nitrate hexahydrate, and manganese nitrate is used to impregnate a molecular sieve. The impregnated sieve is then filtered, dried, and calcined.[11]

-

Catalyst Activation: The prepared catalyst is activated by reduction with hydrogen gas at 320°C in a fixed-bed reactor.[11]

-

Reaction: 2,2,6,6-Tetramethyl-4-piperidone and aniline (molar ratio 1:3) are reacted in ethanol at 160°C for 4 hours.[11]

-

Hydrogenation and Cracking: The resulting mixture is vaporized and passed through the fixed-bed reactor containing the activated catalyst at high temperature to undergo a hydrogenation cracking reaction, yielding crude TMP.[11]

-

Purification: The crude product is condensed, and high-purity TMP is obtained by gas-liquid separation and vacuum distillation. A purity of over 99.0% can be achieved.[11]

Oxidation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine to 4-Hydroxy-TEMPO

This protocol describes a catalyst-free oxidation method.

Materials:

-

4-Hydroxy-2,2,6,6-tetramethylpiperidine

-

Aqueous hydrogen peroxide (30-50%)

Procedure:

-

A solution of 4-hydroxy-2,2,6,6-tetramethylpiperidine in water is prepared in a reaction vessel.

-

Aqueous hydrogen peroxide is added slowly to the reaction mixture.

-

The temperature of the reaction mixture is raised to and maintained at 95-99°C during the addition of hydrogen peroxide.[12]

-

The reaction is monitored by a suitable analytical technique (e.g., GLC) until the conversion of the starting material is complete (typically >99%).[12]

-

Excess hydrogen peroxide can be decomposed using a catalytic amount of platinum or palladium on charcoal.

TEMPO-Catalyzed Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol outlines a green chemistry approach using a copper/TEMPO catalyst system.

Materials:

-

Benzyl alcohol

-

Copper(I) bromide (CuBr)

-

2,2'-bipyridine (bpy)

-

N-methylimidazole (NMI)

-

TEMPO

-

Acetonitrile

Procedure:

-

In a round-bottom flask, combine CuBr, bpy, NMI, and TEMPO in acetonitrile.

-

Add benzyl alcohol to the catalyst mixture.

-

Stir the reaction mixture vigorously at room temperature, open to the ambient air. Oxygen from the air serves as the terminal oxidant.[1][13]

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Upon completion, the product can be isolated by standard workup procedures, such as extraction and column chromatography.

Conclusion

The discovery and development of 2,2,6,6-tetramethylpiperidine compounds have had a profound and lasting impact on both industrial and academic chemistry. From extending the lifespan of plastics through the ingenious mechanism of HALS to enabling highly selective and green oxidation reactions with TEMPO, the legacy of this unique molecular scaffold continues to evolve. This guide provides a foundational understanding of the history, mechanisms, and key experimental procedures that have established TMP derivatives as indispensable tools for chemists and material scientists. Further research into novel derivatives and applications promises to continue this exciting scientific journey.

References

- 1. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TEMPO [organic-chemistry.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. TEMPO - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 11. Page loading... [wap.guidechem.com]

- 12. US5654434A - Hydrogen peroxide oxidation of 4-hydroxy-2, 2, 6, 6-tetramethylpiperidine - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

Role of steric hindrance in 2,2,6,6-tetramethylpiperidine derivatives

An In-depth Technical Guide on the Role of Steric Hindrance in 2,2,6,6-Tetramethylpiperidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,2,6,6-Tetramethylpiperidine (TEMP) and its derivatives represent a class of cyclic amines characterized by significant steric shielding of the secondary amine functionality. This steric hindrance, arising from the four methyl groups adjacent to the nitrogen atom, is not a passive feature but a critical determinant of their chemical reactivity and utility across diverse scientific disciplines. From conferring non-nucleophilicity for selective organic reactions to ensuring the stability of radical species in polymer stabilization and pharmacological applications, the controlled bulk of TEMP derivatives is a cornerstone of their function. This technical guide provides a comprehensive overview of the multifaceted role of steric hindrance in TEMP derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform and guide researchers and professionals in the field.

The Foundation of Function: Steric Hindrance in the TEMP Core

The defining structural feature of 2,2,6,6-tetramethylpiperidine is the quaternary substitution pattern on the carbon atoms alpha to the nitrogen. This arrangement effectively encumbers the nitrogen atom, sterically hindering its approach by other molecules. This has profound implications for its chemical properties, most notably rendering it a poor nucleophile while retaining its basicity. The pKa of the conjugate acid of 2,2,6,6-tetramethylpiperidine is approximately 11.07, indicating it is a moderately strong base.[1][2] This combination of high basicity and low nucleophilicity is a direct consequence of steric hindrance and is the primary reason for its utility as a non-nucleophilic base in organic synthesis.[3][4]

Application in Organic Synthesis: The Non-Nucleophilic Base

In organic synthesis, the selective deprotonation of a substrate without competing nucleophilic attack is often a critical challenge. Sterically hindered bases, such as those derived from 2,2,6,6-tetramethylpiperidine, are indispensable tools for achieving this selectivity.

Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP): A Powerful Reagent

Deprotonation of 2,2,6,6-tetramethylpiperidine with an organolithium reagent, such as n-butyllithium, yields lithium 2,2,6,6-tetramethylpiperidide (LiTMP), a potent, non-nucleophilic strong base.[1][5] The steric bulk of the tetramethylpiperidide moiety prevents it from acting as a nucleophile, allowing for the clean deprotonation of a wide range of substrates, including weakly acidic carbon acids.[1]

Quantitative Comparison of Sterically Hindered Bases

The choice of a non-nucleophilic base is often guided by its basicity (pKa of the conjugate acid) and its steric profile. The following table provides a comparison of LiTMP with other common lithium amide bases.

| Base | Structure | pKa of Conjugate Acid | Key Features and Applications |

| Lithium Diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi | ~36 | Widely used for kinetic enolate formation from ketones and esters. |

| Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) | C₉H₁₈NLi | ~37 [2] | Highly sterically demanding; used for deprotonation of hindered substrates and selective metalations. [1][6] |

| Lithium Hexamethyldisilazide (LHMDS) | [(CH₃)₃Si]₂NLi | ~26 | Non-nucleophilic and highly soluble in a range of solvents. |

Experimental Protocol: Preparation of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)

This protocol describes the in situ preparation of LiTMP for use in a deprotonation reaction.

Materials:

-

2,2,6,6-Tetramethylpiperidine (TMP), freshly distilled

-

n-Butyllithium (n-BuLi) in hexanes, titrated solution

-

Anhydrous tetrahydrofuran (THF)

-

Substrate to be deprotonated

-

Electrophile

-

Anhydrous workup and purification solvents

Procedure:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum is charged with anhydrous THF.

-

Addition of TMP: 2,2,6,6-Tetramethylpiperidine (1.1 equivalents relative to the substrate) is added via syringe.

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Formation of LiTMP: n-Butyllithium (1.05 equivalents) is added dropwise via syringe while maintaining the temperature at 0 °C. The formation of a white precipitate of LiTMP may be observed.

-

Deprotonation: The substrate (1.0 equivalent) dissolved in a minimal amount of anhydrous THF is added slowly to the LiTMP solution at the appropriate temperature for the specific reaction (often -78 °C to 0 °C). The reaction is stirred for the required time to ensure complete deprotonation.

-

Electrophilic Quench: The electrophile is added to the reaction mixture.

-

Workup and Purification: The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride) and worked up using standard extraction and purification techniques (e.g., column chromatography).

Logical Workflow for LiTMP-mediated Deprotonation:

Caption: Workflow for a typical deprotonation reaction using LiTMP.

Application in Polymer Chemistry: Hindered Amine Light Stabilizers (HALS)

The primary role of TEMP derivatives in polymer science is as Hindered Amine Light Stabilizers (HALS). These additives are crucial for protecting polymers from degradation caused by exposure to UV light and heat.[7][8] Unlike UV absorbers, HALS do not absorb UV radiation but instead function by scavenging free radicals generated during the photo-oxidation of the polymer.[7][8]

The Denisov Cycle: A Radical Scavenging Mechanism

The mechanism of action of HALS is described by the Denisov Cycle. In this catalytic cycle, the hindered amine is oxidized to a stable nitroxyl radical. This nitroxyl radical then traps polymer alkyl and peroxy radicals, preventing the propagation of degradation reactions. The steric hindrance provided by the tetramethylpiperidine core is critical for the stability of the nitroxyl radical and the efficiency of the cycle.[7][9][10]

Caption: The Denisov Cycle illustrating the radical scavenging mechanism of HALS.

Structure-Performance Relationship in HALS

The performance of HALS is influenced by factors such as molecular weight, volatility, and the nature of the substituents on the piperidine ring. Higher molecular weight HALS are less volatile and have better long-term stability in the polymer matrix. The substitution on the nitrogen atom (N-H, N-alkyl, N-acyl) also affects the basicity and reactivity of the HALS.[11]

| HALS Type | N-Substituent | Relative Basicity | Performance Characteristics |

| Secondary HALS | -H | High | Highly effective, but can interact with acidic components in the polymer formulation.[11] |

| Tertiary HALS | -CH₃ | Moderate | Reduced basicity, making them suitable for use in acidic environments.[11] |

| N-OR HALS | -OR (Alkoxy) | Low | Low basicity, good compatibility with a wide range of additives. |

Experimental Protocol: Evaluating HALS Performance

The effectiveness of a HALS is typically evaluated by accelerated weathering tests, where polymer samples containing the stabilizer are exposed to intense UV radiation, heat, and humidity.

Materials:

-

Polymer resin (e.g., polypropylene, polyethylene)

-

HALS additive

-

Processing equipment (e.g., extruder, injection molder)

-

Accelerated weathering chamber (e.g., Xenon arc or QUV)

-

Analytical instruments for measuring polymer degradation (e.g., FTIR spectrometer for carbonyl index, colorimeter, mechanical tester)

Procedure:

-

Sample Preparation: The polymer resin is compounded with a specific concentration of the HALS additive using melt processing techniques to ensure homogeneous distribution.

-

Specimen Formation: The compounded polymer is then formed into standard test specimens (e.g., films, plaques) by injection molding or film extrusion.

-

Accelerated Weathering: The specimens are placed in an accelerated weathering chamber and exposed to a defined cycle of UV radiation, temperature, and humidity.

-

Degradation Monitoring: At regular intervals, specimens are removed from the chamber, and the extent of degradation is quantified. Common methods include:

-

Carbonyl Index: Measurement of the increase in the carbonyl absorption band in the FTIR spectrum, which is indicative of oxidation.

-

Color Change: Measurement of yellowing or color fading using a colorimeter.

-

Mechanical Properties: Evaluation of the retention of mechanical properties such as tensile strength and elongation at break.

-

-

Data Analysis: The performance of the HALS is determined by the time required to reach a predefined failure criterion (e.g., a specific carbonyl index, a significant loss in mechanical properties).

Application in Pharmacology and Drug Development

The unique properties of TEMP derivatives, particularly their stable nitroxide radical form (TEMPO), have led to their exploration in various pharmacological and biomedical applications.

TEMPO as an Antioxidant

TEMPO and its derivatives are potent antioxidants and scavengers of reactive oxygen species (ROS).[12] Their ability to catalytically detoxify ROS makes them promising therapeutic agents for conditions associated with oxidative stress.

| TEMPO Derivative | IC₅₀ (DPPH Assay) | Therapeutic Potential |

| TEMPOL (4-hydroxy-TEMPO) | Varies with assay conditions | Protective effects in models of inflammation, ischemia-reperfusion injury, and neurodegeneration.[13] |

| Mito-TEMPO | Varies with assay conditions | Targeted to mitochondria to specifically combat mitochondrial oxidative stress. |

Note: IC₅₀ values are highly dependent on the specific assay conditions and the radical species being tested. The values in the table are illustrative.

Steric Hindrance and Spin Labeling in EPR Spectroscopy

In Electron Paramagnetic Resonance (EPR) spectroscopy, stable nitroxide radicals like TEMPO are used as spin labels to probe the structure and dynamics of biomolecules. The steric bulk of the tetramethylpiperidine ring is crucial for the stability of the nitroxide radical in the reducing environment of cells.[14] However, the linker used to attach the spin label to the biomolecule also plays a significant role in the mobility of the label, which is reflected in the EPR spectrum.[15] More sterically shielded spin labels, such as those with tetraethyl substitutions, have shown enhanced stability for in-cell EPR studies.[14]

Workflow for Assessing Antioxidant Capacity:

Caption: General workflow for an in vitro antioxidant capacity assay (e.g., DPPH).

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant capacity of a TEMP derivative using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

TEMP derivative test compound

-

Standard antioxidant (e.g., ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the TEMP derivative test compound and the standard antioxidant in methanol.

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add a specific volume of the test compound or standard solution.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control well containing only the DPPH solution and methanol.

-

-

Incubation: Incubate the microplate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

Plot the percentage inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Conclusion

The steric hindrance imparted by the four methyl groups in 2,2,6,6-tetramethylpiperidine derivatives is a powerful design element that enables a remarkable range of applications. In organic synthesis, it provides the foundation for highly selective non-nucleophilic bases. In polymer chemistry, it is the key to the long-term stability and efficacy of hindered amine light stabilizers. In pharmacology, it underpins the stability of nitroxide radicals for antioxidant therapies and advanced spectroscopic studies. A thorough understanding of the principles of steric hindrance in this chemical class will continue to drive innovation in these and other fields.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 3. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 4. The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 5. What is 2,2,6,6-Tetramethylpiperidine?_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 8. welltchemicals.com [welltchemicals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 11. longchangchemical.com [longchangchemical.com]

- 12. politesi.polimi.it [politesi.polimi.it]

- 13. nwmedj.org [nwmedj.org]

- 14. Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Application of 2,2,6,6-Tetramethyl-4-cyanopiperidine as a Nitroxide Radical Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable nitroxide radicals are paramount in a multitude of scientific disciplines, from polymer chemistry to biomedical research, owing to their unique paramagnetic properties. The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) framework is a cornerstone of stable radical chemistry. Functionalization of the TEMPO scaffold allows for the fine-tuning of its chemical and physical properties, tailoring it for specific applications. This technical guide provides an in-depth exploration of 2,2,6,6-tetramethyl-4-cyanopiperidine as a key precursor to the valuable 4-cyano-TEMPO nitroxide radical. We present detailed synthetic protocols, comprehensive characterization data, and an overview of the radical's potential applications, particularly in the context of drug development and biological research.

Introduction

Nitroxide radicals, characterized by a stabilized N-O• moiety, have emerged as indispensable tools in various fields. Their stability, largely attributed to the steric hindrance provided by adjacent bulky groups, allows for their use as spin labels for electron paramagnetic resonance (EPR) spectroscopy, catalysts in organic synthesis, and as antioxidants in biological systems.[1][2] The TEMPO family of nitroxides is particularly prominent, and derivatives bearing different functional groups at the 4-position are of significant interest for tailoring solubility, reactivity, and biological activity.

The introduction of a cyano group at the 4-position of the TEMPO ring yields 4-cyano-TEMPO, a derivative with modified electronic properties. This guide focuses on the synthesis of this important nitroxide radical, starting from its precursor, this compound. We will detail the synthetic pathway, from a commercially available starting material to the final radical product, and provide the necessary experimental procedures and characterization data to enable its preparation and study in a research setting.

Synthesis of this compound

The synthesis of the target precursor, this compound, is most effectively achieved from the corresponding ketone, 2,2,6,6-tetramethyl-4-piperidone, via the Van Leusen reaction. This reaction utilizes tosylmethyl isocyanide (TosMIC) to convert a ketone into a nitrile with the addition of one carbon atom.

Synthetic Pathway

The overall synthetic strategy involves a two-step process starting from the readily available 2,2,6,6-tetramethyl-4-piperidone. The first step is the conversion of the ketone to the cyanopiperidine precursor, followed by the oxidation of the secondary amine to the nitroxide radical.

Figure 1: General synthetic scheme for the preparation of 4-Cyano-TEMPO.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the Van Leusen reaction, adapted for the specific substrate.

Materials:

-

2,2,6,6-Tetramethyl-4-piperidone

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous 1,2-dimethoxyethane (DME)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2,6,6-tetramethyl-4-piperidone (1.0 eq) in anhydrous DME.

-

Add TosMIC (1.1 eq) to the solution and stir under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of potassium tert-butoxide (2.2 eq) in anhydrous DME.

-

Slowly add the potassium tert-butoxide solution to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Add methanol (2.0 eq) to the reaction mixture and continue stirring for an additional 1 hour.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Oxidation to 4-Cyano-TEMPO Nitroxide Radical

The secondary amine of this compound is oxidized to the corresponding nitroxide radical using a suitable oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Experimental Protocol: Oxidation using m-CPBA

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-